A Comprehensive Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
A Comprehensive Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of potent therapeutic agents, most notably as a key intermediate in the production of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and analytical data for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a white to off-white crystalline powder.[3] Its chemical structure features a stereocenter at the C2 position, which is critical for its application in stereospecific synthesis.
| Property | Value | Reference |
| CAS Number | 178306-52-0 | [4] |
| Molecular Formula | C₁₆H₁₆O₄ | [4] |
| Molecular Weight | 272.30 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 120-125 °C (decomposes) | [3][5] |
| Purity | >98.0% (HPLC) | [3] |
| Specific Rotation [α]²⁰/D | +11.0 to +15.0° (c=1.8, EtOH) | [3] |
| Solubility | Soluble in DMSO (slightly), Ethanol (sparingly, with sonication), Methanol (slightly) | [2] |
Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
The synthesis of the target molecule is a multi-step process that begins with the formation of a racemic mixture, followed by a critical chiral resolution step to isolate the desired (S)-enantiomer.
Synthetic Workflow
Experimental Protocols
The following protocols are synthesized from published literature and patents, providing a general methodology.[5][6][7] Researchers should consult the original sources for specific details and safety precautions.
Step 1: Synthesis of rac-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide in a suitable solvent such as toluene.[5][7] This reaction forms an epoxide intermediate, methyl 3,3-diphenyl-2,3-epoxypropanoate.
-
Methanolysis: The epoxide ring is opened using methanol, often with an acid catalyst, to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[6]
-
Hydrolysis: The methyl ester is then hydrolyzed, for example, using sodium hydroxide, followed by acidification with an acid like hydrochloric acid, to produce the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[5][6]
Step 2: Chiral Resolution
The resolution of the racemic acid is the most critical step to obtain the desired (S)-enantiomer. Several resolving agents have been reported, including (S)-dehydroabietylamine, L-proline methyl ester, and (S)-1-(4-nitrophenyl)ethylamine.[1][5][6] The following protocol is based on the use of (S)-dehydroabietylamine.[6]
-
Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent, such as methyl tertiary-butyl ether (MTBE). A solution of (S)-dehydroabietylamine in the same solvent is then added. This results in the formation of two diastereomeric salts.
-
Crystallization and Filtration: The diastereomeric salt of the (S)-acid with the (S)-amine, being less soluble, preferentially crystallizes out of the solution upon cooling. The solid salt is then isolated by filtration.
-
Liberation of the (S)-Acid: The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the free (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which can then be extracted and purified. A patent describes a process that can yield the final product with a chemical purity of over 99.8% and a chiral purity of approximately 99.9%.[7]
Analytical Data
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry. For the racemic precursor, ¹H-NMR (CDCl₃) shows signals at δ 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H), and 12.30 (1H, br).[6]
-
Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl, carboxylic acid, and ether moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The accurate mass is 272.1049.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess and chemical purity of the final product.
Application in Drug Development
The primary application of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is as a key starting material for the synthesis of Ambrisentan.[5][7] The stereochemistry at the C2 position is retained in the final drug molecule and is essential for its selective endothelin receptor antagonist activity.
Synthesis of Ambrisentan Workflow
The synthesis involves the condensation of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with a pyrimidine derivative, typically 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, in the presence of a base.[9]
Safety and Handling
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid should be handled with appropriate personal protective equipment in a well-ventilated area. It is known to cause skin and serious eye irritation.[4] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a vital chiral intermediate in pharmaceutical synthesis. Its stereospecific preparation, primarily through the resolution of a racemic mixture, is a key step in the manufacturing of Ambrisentan. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers and professionals involved in the development and production of this important therapeutic agent.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. aidic.it [aidic.it]
- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 8. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]
- 9. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
